![molecular formula C14H12ClN3O B2744819 1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole CAS No. 838891-66-0](/img/structure/B2744819.png)

1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole

Vue d'ensemble

Description

“1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole” is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that phenoxy derivatives are widely used in various fields, including medicinal chemistry4.

Synthesis Analysis

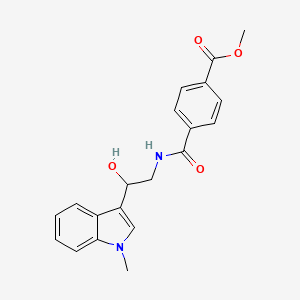

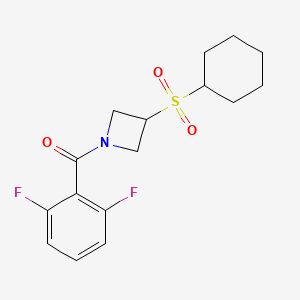

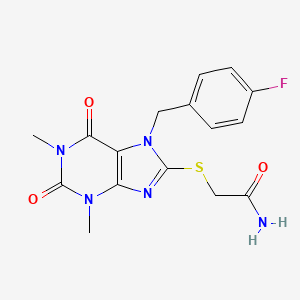

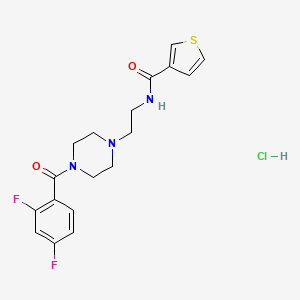

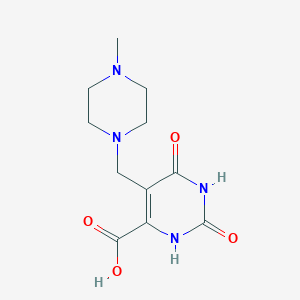

The synthesis of phenoxy derivatives involves various chemical techniques. For instance, catalytic protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach5. However, the specific synthesis process for “1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole” is not readily available in the current literature.Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. However, the specific molecular structure of “1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole” is not explicitly mentioned in the available sources126.Chemical Reactions Analysis

The chemical reactions involving “1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole” are not explicitly mentioned in the available sources. However, phenoxy derivatives have been studied for their potential biological activities4.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. However, the specific physical and chemical properties of “1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole” are not explicitly mentioned in the available sources8.Applications De Recherche Scientifique

Environmental Presence and Impact

Benzophenones and benzotriazoles, including compounds similar to 1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole, are extensively used as ultraviolet (UV) light filters and stabilizers in a wide range of products from cosmetics to industrial materials. Their widespread application has led to environmental occurrences, raising concerns about their potential estrogenic activities. A study by Zhang et al. (2011) focused on the determination of benzotriazole-type UV filters in sediment and sewage sludge, revealing their significant environmental presence and urging further investigation into their ecological impacts (Zhang et al., 2011).

Antimicrobial and Antifungal Activities

Research into the biological activities of benzotriazole derivatives has identified antimicrobial and antifungal properties. Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating significant activity against bacterial and fungal pathogens (Salahuddin et al., 2017). Similarly, Toraskar et al. (2009) synthesized azetidinones with moderate to good antifungal activity, indicating potential applications in developing new antifungal agents (Toraskar et al., 2009).

Chemical Synthesis and Material Science

Benzotriazole compounds serve as key intermediates in the synthesis of complex molecules. Sanna et al. (1997) discussed the reactions of benzotriazoles with diethyl ethoxymethylenemalonate, leading to the synthesis of isomeric esters, showcasing the versatility of benzotriazoles in organic synthesis (Sanna et al., 1997). Furthermore, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines from 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones by Katritzky et al. (2001) exemplifies their application in producing novel compounds with potential pharmacological activities (Katritzky et al., 2001).

Photolytic Degradation and Environmental Fate

The environmental fate of benzotriazoles, including their photolytic degradation under sunlight, has been studied to understand their persistence and transformation in aquatic environments. Weidauer et al. (2016) investigated the sunlight photolysis of benzotriazoles, identifying numerous transformation products and pathways, which contribute to the understanding of their environmental behavior and potential impacts (Weidauer et al., 2016).

Safety And Hazards

The safety and hazards associated with “1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole” are not explicitly mentioned in the available sources. However, it’s important to handle all chemical compounds with appropriate safety measures9.

Orientations Futures

The future directions for “1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole” are not explicitly mentioned in the available sources. However, the study of phenoxy derivatives is an active area of research, with potential applications in various fields10.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole”. Further research and studies are needed to provide a more comprehensive understanding of this compound.

Propriétés

IUPAC Name |

1-[2-(2-chlorophenoxy)ethyl]benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c15-11-5-1-4-8-14(11)19-10-9-18-13-7-3-2-6-12(13)16-17-18/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSGEEXHRIORJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCOC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324609 | |

| Record name | 1-[2-(2-chlorophenoxy)ethyl]benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641516 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-(2-Chlorophenoxy)ethyl]benzotriazole | |

CAS RN |

838891-66-0 | |

| Record name | 1-[2-(2-chlorophenoxy)ethyl]benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)

![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)

![1-[3-(1,3-Thiazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2744749.png)

![8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744751.png)

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)